1,3,5-Triallyl trihydrogen benzenehexacarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triallyl trihydrogen benzenehexacarboxylate can be synthesized through the esterification of benzenehexacarboxylic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triallyl trihydrogen benzenehexacarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Triallyl trihydrogen benzenehexacarboxylate has several applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of high-performance materials such as resins and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-triallyl trihydrogen benzenehexacarboxylate involves its ability to undergo polymerization and cross-linking reactions. The allyl groups in the compound can form covalent bonds with other molecules, leading to the formation of three-dimensional polymer networks. These networks enhance the mechanical strength and stability of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl mellitate: Similar in structure but with different ester groups.
1,3,5-Triallyl benzenehexacarboxylate: Similar in structure but with different functional groups.
Uniqueness
1,3,5-Triallyl trihydrogen benzenehexacarboxylate is unique due to its combination of allyl and ester groups, which allows it to undergo a wide range of chemical reactions and form stable polymer networks. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
67952-51-6 |
---|---|
Molecular Formula |
C21H18O12 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2,4,6-tris(prop-2-enoxycarbonyl)benzene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C21H18O12/c1-4-7-31-19(28)13-10(16(22)23)14(20(29)32-8-5-2)12(18(26)27)15(11(13)17(24)25)21(30)33-9-6-3/h4-6H,1-3,7-9H2,(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
GOTWQVHNTVYUFR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=C(C(=C(C(=C1C(=O)O)C(=O)OCC=C)C(=O)O)C(=O)OCC=C)C(=O)O |
Origin of Product |
United States |
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